Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate
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Overview
Description
Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.271. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications in Liquid Crystal Displays
Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized through cyclization involving similar chemical structures, have demonstrated significant potential in liquid crystal displays (LCDs). These compounds exhibit excellent orientation parameters in nematic liquid crystals, suggesting a high suitability for use in LCD technologies (Bojinov & Grabchev, 2003).
New Synthetic Routes and Chemical Transformations
Innovative synthetic methods have led to the creation of cinnoline ring derivatives, including those related to the target compound, which could have implications for future pharmaceutical developments and the creation of new materials. These methods provide access to complex chemical structures with potential applications in drug design and material science (Miyamoto & Matsumoto, 1988).
Catalytic [4 + 2] Annulation Processes
Research on [4 + 2] annulation processes involving ethyl 2-methyl-2,3-butadienoate, which bears resemblance to the target compound in terms of structural functionality, has expanded the scope of synthesizing highly functionalized tetrahydropyridines. This highlights the role of such compounds in facilitating complex chemical reactions, with implications for the synthesis of a wide range of organic compounds (Zhu, Lan, & Kwon, 2003).
Antimalarial and Antimicrobial Activity
Derivatives synthesized from similar chemical structures have been evaluated for their antimalarial activities, demonstrating the broader potential of such compounds in therapeutic applications. This suggests that the structural features inherent to the target compound could be leveraged in the design of new antimalarial and antimicrobial agents (Ningsanont et al., 2003).
Contribution to the Synthesis of Fluorinated Compounds
The target compound's related chemical structures have facilitated the synthesis of fluorinated compounds, which are critical in pharmaceuticals and agrochemicals due to their unique properties. This underscores the importance of such compounds in introducing fluorine atoms into organic molecules, enhancing their biological activity and stability (Wang et al., 2012).
Mechanism of Action
Target of Action
Similar compounds, such as hexahydroisoquinolin derivatives, have been identified as inhibitors of the histone lysine methyltransferase ezh2 . EZH2 is a key component in cancer aggressiveness, metastasis, and poor prognosis .
Mode of Action
It’s worth noting that the steric hindrance was found to be important for the activity of similar hexahydroisoquinolin derivatives for ezh2 inhibition .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to interact with multiple receptors and affect various biological activities .
Pharmacokinetics
Its predicted boiling point is 3963±420 °C, and its predicted density is 106 g/cm3 . These properties might influence its bioavailability.
Result of Action
Similar compounds have shown potential in treating various disorders, including cancer, due to their interaction with multiple receptors .
Properties
IUPAC Name |
ethyl 2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-12(16)8-4-5-10-9(6-8)7-11(15)14(2)13-10/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXJWVTXRRBOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=NN(C(=O)C=C2C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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